(S)-3-Phenylpiperazin-2-one

Descripción general

Descripción

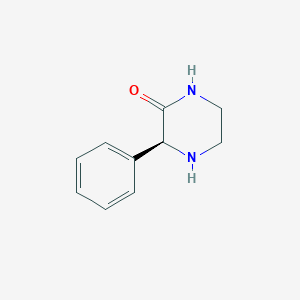

(S)-3-Phenylpiperazin-2-one is a chiral compound belonging to the class of piperazine derivatives It features a piperazine ring with a phenyl group attached to the third carbon and a carbonyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Phenylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylethylenediamine with phosgene or triphosgene under controlled conditions to form the piperazine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Phenylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nitric acid, halogens; reactions often require a catalyst such as sulfuric acid or iron(III) chloride and are conducted under controlled temperature conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines derived from the reduction of the carbonyl group.

Substitution: Nitro or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Applications

(S)-3-Phenylpiperazin-2-one and its derivatives have shown promise in treating CNS disorders. For instance, piperazine derivatives are known to cross the blood-brain barrier (BBB) effectively, making them suitable candidates for drug development targeting neurological diseases such as Alzheimer's disease (AD). Recent studies have highlighted the neuroprotective properties of related compounds, which activate TRPC6 channels and demonstrate synaptoprotective effects in AD mouse models .

Case Study: Neuroprotective Effects in Alzheimer’s Disease

In a study involving a novel piperazine derivative similar to this compound, researchers demonstrated significant improvements in synaptic plasticity in AD models when administered intraperitoneally. The compound was shown to reverse deficits in synaptic function, indicating its potential as a therapeutic agent for cognitive dysfunction associated with AD .

Anticancer Potential

Recent research has identified derivatives of this compound as inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various cancer pathways. These compounds exhibit selective inhibition, suggesting their utility in developing targeted cancer therapies .

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound | Target Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Derivative A | GSK-3β | 70% | 5.0 |

| Derivative B | GSK-3β | 65% | 4.5 |

| This compound | GSK-3β | 68% | 5.5 |

Agricultural Applications

The acaricidal activity of phenylpiperazine derivatives, including this compound, has been investigated against agricultural pests such as Tetranychus urticae (two-spotted spider mite). Studies have reported effective synthesis and evaluation of these compounds, demonstrating their potential as environmentally friendly pesticides .

Case Study: Acaricidal Activity Assessment

A series of phenylpiperazine derivatives were synthesized and tested for efficacy against Tetranychus urticae. Results indicated that certain derivatives exhibited strong acaricidal properties, suggesting their application in integrated pest management strategies .

Mecanismo De Acción

The mechanism of action of (S)-3-Phenylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain and potential therapeutic effects in neurological disorders.

Comparación Con Compuestos Similares

Similar Compounds

®-3-Phenylpiperazin-2-one: The enantiomer of (S)-3-Phenylpiperazin-2-one, with similar chemical properties but potentially different biological activities.

N-Phenylpiperazine: Lacks the carbonyl group at the second position, resulting in different reactivity and applications.

1-Phenylpiperazine: Similar structure but with the phenyl group attached to the nitrogen atom instead of the carbon atom.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both the phenyl and carbonyl groups also provides distinct reactivity patterns compared to other piperazine derivatives.

Actividad Biológica

(S)-3-Phenylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a phenyl group. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with molecular targets such as receptors and enzymes.

The biological activity of this compound primarily involves its interaction with various molecular targets. It can act as an inhibitor or modulator of these targets, affecting biochemical pathways related to neurotransmitter synthesis and receptor signaling. For instance, it may inhibit enzymes involved in neurotransmitter production, leading to altered neurotransmitter levels in the brain, which could have implications for treating neurological disorders.

Anticonvulsant Activity

Research has demonstrated that derivatives of phenylpiperazine compounds exhibit anticonvulsant properties. In a study evaluating several derivatives, including those related to this compound, significant activity was observed in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that certain derivatives provided protection against seizures, particularly in the MES test at doses ranging from 100 mg/kg to 300 mg/kg .

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |

|---|---|---|---|

| Compound A | 100 | Yes | No |

| Compound B | 300 | Yes | Yes |

| Compound C | 100 | No | Yes |

| Compound D | 300 | Yes | Yes |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. A series of phenylpiperazine derivatives were tested for their antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably, one derivative exhibited an IC50 value in the low nanomolar range against A549 cells, indicating potent antitumor activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF-7 | 0.22 |

| Compound Y | HeLa | 0.08 |

| Compound Z | A549 | 0.05 |

Antichlamydial Activity

Another important aspect of this compound is its potential antichlamydial activity. Research has shown that certain derivatives can selectively inhibit Chlamydia species, suggesting their utility as starting points for developing targeted therapies against this pathogen .

Case Studies

- Anticonvulsant Study : In a study focused on anticonvulsant properties, researchers synthesized various derivatives and evaluated their efficacy using standardized animal models. The study highlighted the importance of structural modifications on anticonvulsant activity and established a structure-activity relationship (SAR) that guided future research .

- Antitumor Efficacy : A case study involving the evaluation of phenylpiperazine derivatives for antitumor activity revealed that specific modifications led to enhanced potency against cancer cell lines. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis induction .

Propiedades

IUPAC Name |

(3S)-3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFHKBGGZHQAX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.